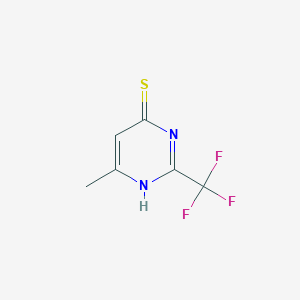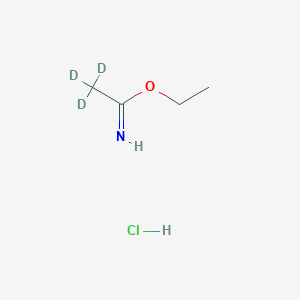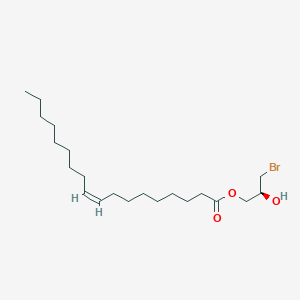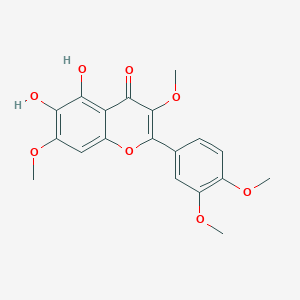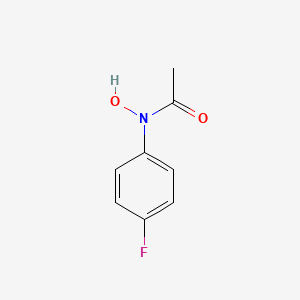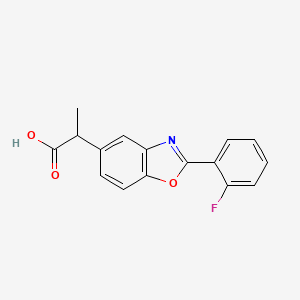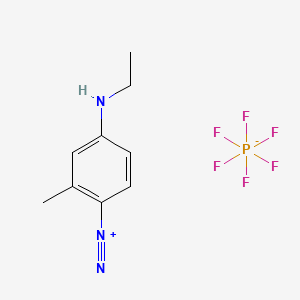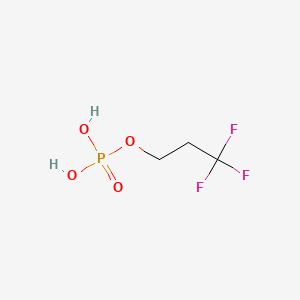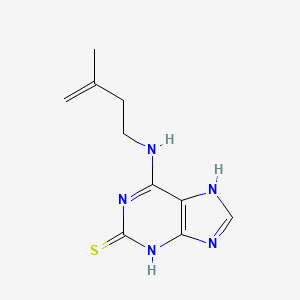
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione is a compound known for its significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione typically involves the reaction of purine derivatives with 3-methylbut-3-enylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
Aplicaciones Científicas De Investigación
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione include other purine derivatives with similar structures and biological activities. Some examples are:
- 6-(3-Methylbut-3-enylamino)pyrine
- 6-(3-Methylbut-3-enylamino)purine-2-thione
Uniqueness
What sets this compound apart is its unique combination of structural features and biological activity.
Propiedades
Número CAS |
52172-12-0 |
|---|---|
Fórmula molecular |
C10H13N5S |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
6-(3-methylbut-3-enylamino)-3,7-dihydropurine-2-thione |
InChI |
InChI=1S/C10H13N5S/c1-6(2)3-4-11-8-7-9(13-5-12-7)15-10(16)14-8/h5H,1,3-4H2,2H3,(H3,11,12,13,14,15,16) |
Clave InChI |
ILOIORKOGYBHDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCNC1=NC(=S)NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


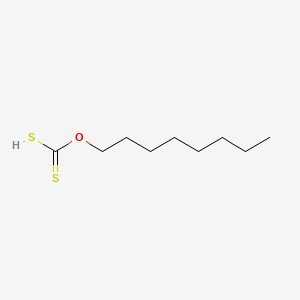
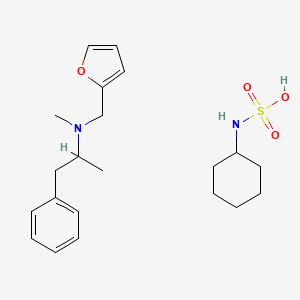

![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
